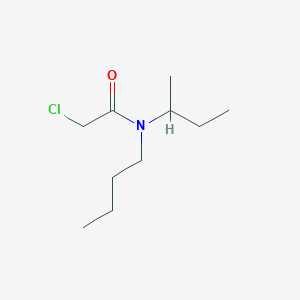

N-(butan-2-yl)-N-butyl-2-chloroacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-yl-N-butyl-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20ClNO/c1-4-6-7-12(9(3)5-2)10(13)8-11/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBKBIWGMKJWNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C(C)CC)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches for N Butan 2 Yl N Butyl 2 Chloroacetamide

Classical and Established Synthetic Routes to N-(butan-2-yl)-N-butyl-2-chloroacetamide

The traditional synthesis of N-(butan-2-yl)-N-butyl-2-chloroacetamide primarily relies on the robust and widely utilized amidation reaction. This involves the coupling of a secondary amine with a chloroacetyl halide, a cornerstone of amide bond formation in organic chemistry.

Amidation Reactions Utilizing N-(butan-2-yl)butan-1-amine and Chloroacetyl Halides

The most direct and conventional method for synthesizing N-(butan-2-yl)-N-butyl-2-chloroacetamide is the acylation of the secondary amine, N-(butan-2-yl)butan-1-amine, with a chloroacetyl halide, typically chloroacetyl chloride. This nucleophilic acyl substitution reaction is highly effective for forming the desired amide bond.

The reaction is generally carried out in an inert organic solvent, such as dichloromethane (B109758) or diethyl ether, to facilitate the dissolution of the reactants and to control the reaction temperature. An acid scavenger, commonly a tertiary amine like triethylamine (B128534) or pyridine, is essential to neutralize the hydrogen chloride gas that is generated as a byproduct. The presence of this base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to ensure the complete consumption of the starting materials. Upon completion, the reaction mixture is typically subjected to an aqueous workup to remove the hydrochloride salt of the tertiary amine and any unreacted chloroacetyl chloride. Subsequent purification by distillation or column chromatography yields the pure N-(butan-2-yl)-N-butyl-2-chloroacetamide.

Table 1: Typical Reaction Parameters for the Amidation of N-(butan-2-yl)butan-1-amine

| Parameter | Condition |

| Reactants | N-(butan-2-yl)butan-1-amine, Chloroacetyl chloride |

| Solvent | Dichloromethane, Diethyl ether |

| Base | Triethylamine, Pyridine |

| Temperature | 0 °C to room temperature |

| Workup | Aqueous wash, Extraction |

| Purification | Distillation, Column Chromatography |

Precursor Synthesis and Purification of N-(butan-2-yl)butan-1-amine

The availability of the precursor, N-(butan-2-yl)butan-1-amine, is critical for the synthesis of the final product. This secondary amine can be synthesized through several established methods, with reductive amination being one of the most efficient.

Reductive amination involves the reaction of a primary amine, in this case, n-butylamine, with a ketone, 2-butanone (B6335102). masterorganicchemistry.com The initial reaction forms an unstable imine intermediate, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. masterorganicchemistry.comjove.com Sodium cyanoborohydride is often preferred due to its selectivity for reducing the protonated imine over the ketone starting material. masterorganicchemistry.comjove.com

The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol, which facilitates both the imine formation and the subsequent reduction. The pH of the reaction is often maintained in a mildly acidic range to promote imine formation without deactivating the amine nucleophile.

Purification of the resulting N-(butan-2-yl)butan-1-amine is crucial to ensure the quality of the final product. The crude product can be purified by fractional distillation under reduced pressure. An alternative purification method involves acid-base extraction, where the amine is protonated with an acid to form a water-soluble salt, allowing for the removal of non-basic impurities by extraction with an organic solvent. The aqueous layer is then basified to regenerate the free amine, which can be extracted with an organic solvent and dried.

Another classical approach to synthesizing secondary amines is the alkylation of a primary amine. In this case, sec-butylamine (B1681703) could be reacted with a 1-halobutane, such as 1-bromobutane. However, this method is often plagued by over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts, which can complicate purification. merckmillipore.com

Halogenation Strategies for the Acetamide (B32628) Moiety Formation

While the use of chloroacetyl halides is the most direct route, alternative strategies can be envisioned for the introduction of the chloro-substituent on the acetamide moiety. One such hypothetical approach could involve the synthesis of N-(butan-2-yl)-N-butylacetamide, followed by a selective halogenation reaction.

The initial N-(butan-2-yl)-N-butylacetamide could be prepared by reacting N-(butan-2-yl)butan-1-amine with acetyl chloride or acetic anhydride. The subsequent step would involve the selective α-halogenation of the acetamide. Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator or a base could potentially be employed for this transformation. However, controlling the regioselectivity to ensure monochlorination at the desired position can be challenging and may lead to a mixture of products, making this a less favorable route compared to the direct use of chloroacetyl chloride.

Modern and Innovative Synthetic Protocols

In recent years, there has been a significant drive towards developing more efficient, sustainable, and selective synthetic methods in organic chemistry. These modern approaches aim to overcome the limitations of classical methods, such as the use of stoichiometric reagents and harsh reaction conditions.

Catalytic Approaches to N-(butan-2-yl)-N-butyl-2-chloroacetamide Synthesis

Modern synthetic chemistry increasingly focuses on catalytic methods to improve atom economy and reduce waste. While direct catalytic chloroacetylation of secondary amines is not extensively documented for this specific compound, general principles of catalytic amide bond formation can be applied.

Catalytic amidation reactions often involve the activation of a carboxylic acid, in this case, chloroacetic acid, with a catalyst to facilitate the reaction with the amine. Various catalysts, including boronic acids and transition metal complexes, have been developed for direct amidation reactions. These methods offer a greener alternative to the use of highly reactive acyl halides and the stoichiometric production of salt byproducts. However, the application of these catalytic systems to chloroacetic acid and secondary amines like N-(butan-2-yl)butan-1-amine would require specific optimization of reaction conditions to ensure compatibility with the chloro-substituent and to achieve high yields.

Stereoselective and Asymmetric Synthesis Methodologies

The N-(butan-2-yl) group in the target molecule contains a stereocenter, meaning that N-(butan-2-yl)-N-butyl-2-chloroacetamide can exist as a pair of enantiomers. For applications where a single enantiomer is required, stereoselective and asymmetric synthesis methodologies are essential.

The synthesis of an enantiomerically pure final product can be achieved by starting with an enantiomerically pure precursor, such as (R)- or (S)-N-(butan-2-yl)butan-1-amine. The subsequent amidation reaction with chloroacetyl chloride does not affect the existing stereocenter, thus preserving the enantiomeric purity of the product.

The enantiomerically pure secondary amine can be prepared through several asymmetric strategies. One approach is the asymmetric reductive amination of 2-butanone with n-butylamine using a chiral catalyst or a chiral auxiliary. Chiral catalysts, such as those based on transition metals like iridium or rhodium complexed with chiral ligands, can facilitate the enantioselective reduction of the intermediate imine.

Alternatively, a chiral auxiliary can be employed. For instance, a chiral primary amine could be used to form a chiral imine with 2-butanone, which is then reduced diastereoselectively. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched secondary amine. The use of enzymes in biocatalytic reductive amination also presents a powerful tool for accessing chiral amines with high enantioselectivity. nih.gov

Table 2: Comparison of Synthetic Strategies

| Strategy | Advantages | Disadvantages |

| Classical Amidation | High yields, well-established, reliable. | Use of corrosive reagents, stoichiometric waste. |

| Reductive Amination (Precursor) | Good yields, readily available starting materials. | Requires a reduction step, potential for side reactions. |

| Alkylation (Precursor) | Simple concept. | Prone to over-alkylation, difficult to control. |

| Catalytic Amidation | Atom economical, reduced waste. | May require specialized catalysts, less developed for this specific substrate. |

| Asymmetric Synthesis | Access to single enantiomers. | Requires chiral starting materials or catalysts, can be more complex and costly. |

Flow Chemistry Applications in the Synthesis of N-(butan-2-yl)-N-butyl-2-chloroacetamide

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing for the synthesis of N-(butan-2-yl)-N-butyl-2-chloroacetamide. This methodology involves the continuous pumping of reagents through a network of tubes or microreactors, enabling precise control over reaction parameters and enhancing safety and efficiency.

The synthesis of N-(butan-2-yl)-N-butyl-2-chloroacetamide typically proceeds via the acylation of N-butyl-butan-2-amine with chloroacetyl chloride. In a flow chemistry setup, streams of the amine and chloroacetyl chloride, along with a suitable base to neutralize the hydrochloric acid byproduct, are mixed at a specific junction and then passed through a heated or cooled reactor coil.

Key advantages of employing flow chemistry for this synthesis include:

Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling highly reactive reagents like chloroacetyl chloride.

Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat exchange, enabling precise temperature control and reducing the formation of byproducts.

Rapid Optimization: Reaction parameters such as stoichiometry, temperature, and residence time can be quickly varied and optimized, significantly reducing process development time.

Scalability: Scaling up production in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often more straightforward than scaling up batch reactors.

A hypothetical flow synthesis setup could involve two separate inlet streams, one for a solution of N-butyl-butan-2-amine and a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent, and the other for a solution of chloroacetyl chloride in the same solvent. These streams would converge in a T-mixer and then flow through a residence time unit (e.g., a coiled tube) maintained at a controlled temperature to ensure complete reaction. The output stream would then be directed to an in-line purification system.

Table 1: Comparison of Batch vs. Flow Synthesis for N-(butan-2-yl)-N-butyl-2-chloroacetamide

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Volume | Liters to Gallons | Microliters to Milliliters |

| Heat Transfer | Poor to Moderate | Excellent |

| Safety | Higher risk with exothermic reactions | Inherently safer due to small volumes |

| Reaction Time | Hours | Seconds to Minutes |

| Process Control | Limited | Precise control over parameters |

| Scalability | Complex | Linear and predictable |

Green Chemistry Principles and Sustainable Synthesis Routes

Applying the principles of green chemistry to the synthesis of N-(butan-2-yl)-N-butyl-2-chloroacetamide can significantly reduce its environmental impact. bdu.ac.inresearchgate.net The core objective is to design a process that maximizes efficiency while minimizing waste and the use of hazardous substances. mun.ca

Key green chemistry considerations for this synthesis include:

Atom Economy: The reaction of N-butyl-butan-2-amine with chloroacetyl chloride has a theoretically high atom economy, as the primary byproduct is hydrochloric acid, which is neutralized by a base. The choice of base and its subsequent salt formation are critical. Using a catalytic approach, if feasible, would be superior to stoichiometric reagents. bdu.ac.in

Solvent Selection: Traditional syntheses may use chlorinated solvents. researchgate.net Green alternatives would involve selecting solvents with a lower environmental impact, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME), or even exploring solvent-free conditions.

Energy Efficiency: Conducting the reaction at ambient temperature and pressure, if possible, would reduce energy consumption. Flow chemistry can also contribute to energy efficiency through improved heat transfer.

Renewable Feedstocks: While the immediate precursors may be derived from petrochemical sources, a long-term green strategy would involve investigating pathways from renewable biomass.

Waste Reduction: The primary waste stream is the salt formed from the neutralization of HCl. Selecting a base that results in an easily recoverable or environmentally benign salt is crucial. In-process monitoring can also minimize waste by ensuring high conversion rates.

A more sustainable approach might involve a one-pot synthesis where the formation of the secondary amine and its subsequent acylation occur in the same reactor, reducing the need for intermediate isolation and purification steps.

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

Optimizing the laboratory synthesis of N-(butan-2-yl)-N-butyl-2-chloroacetamide is critical for ensuring high yield and purity, which is essential for a smooth transition to pilot-scale and industrial production. nih.gov The reaction is typically carried out by reacting N-butyl-butan-2-amine with chloroacetyl chloride in the presence of an acid scavenger. google.com

Key parameters for optimization include:

Choice of Base: An appropriate base is needed to neutralize the HCl generated during the reaction. Common choices include tertiary amines like triethylamine or inorganic bases such as sodium carbonate. nih.gov The base should be strong enough to scavenge the acid but not so nucleophilic that it competes with the secondary amine in reacting with chloroacetyl chloride.

Solvent: The solvent must be inert to the reactants and capable of dissolving both the starting materials and intermediates. Dichloromethane and toluene (B28343) are common choices, but greener alternatives should be considered as discussed previously.

Reaction Temperature: This reaction is often exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of chloroacetyl chloride is crucial to control the reaction rate and prevent the formation of impurities.

Stoichiometry and Addition Rate: A slight excess of the amine or the use of stoichiometric amounts of reactants is typical. The rate of addition of chloroacetyl chloride should be carefully controlled to manage the exotherm.

Table 2: Illustrative Optimization of Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| 1 | Triethylamine | Dichloromethane | 0 | 92 | 98.5 |

| 2 | Sodium Carbonate | Toluene | 25 | 85 | 97.2 |

| 3 | Triethylamine | 2-MeTHF | 0 | 90 | 98.1 |

| 4 | Diisopropylethylamine | Dichloromethane | 0 | 94 | 98.8 |

When scaling up, maintaining efficient mixing and heat transfer becomes paramount. The addition of chloroacetyl chloride should be done sub-surface to ensure rapid dispersion and avoid localized high concentrations. A thorough risk assessment should also be conducted to manage the potential hazards associated with the reactants and the exotherm of the reaction. nih.gov

Purification Techniques for High-Purity N-(butan-2-yl)-N-butyl-2-chloroacetamide

Achieving high purity is essential for the final product. The primary impurities in the synthesis of N-(butan-2-yl)-N-butyl-2-chloroacetamide are typically the hydrochloride salt of the starting amine, unreacted starting materials, and potential byproducts from side reactions. A multi-step purification process is often employed.

Aqueous Workup: The crude reaction mixture is first washed with water to remove the hydrochloride salt of the base (e.g., triethylamine hydrochloride). google.com A subsequent wash with a dilute acid (e.g., 1M HCl) can remove any unreacted N-butyl-butan-2-amine. This is followed by a wash with a dilute base (e.g., 5% sodium bicarbonate solution) to remove any acidic impurities, and finally a wash with brine to remove residual water.

Drying and Solvent Removal: The organic phase is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Distillation: For a non-crystalline product, fractional vacuum distillation is a highly effective method for achieving high purity. This technique separates the desired product from less volatile and more volatile impurities based on their boiling points. The distillation is performed under reduced pressure to lower the boiling point and prevent thermal decomposition of the product.

Crystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be an excellent final purification step. This involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, causing the pure product to crystallize while impurities remain in the solution.

Table 3: Comparison of Purification Techniques

| Technique | Impurities Removed | Purity Achieved | Advantages | Disadvantages |

| Aqueous Wash | Water-soluble salts, unreacted amine | >95% | Simple, effective for salt removal | May not remove organic byproducts |

| Distillation | Volatile and non-volatile impurities | >99% | High purity, scalable | Requires thermal stability of the product |

| Crystallization | Soluble impurities | >99.5% | Very high purity for solids | Product loss in mother liquor |

The choice of purification method will depend on the physical state of the final product and the nature of the impurities present. For N-(butan-2-yl)-N-butyl-2-chloroacetamide, a combination of an aqueous workup followed by vacuum distillation is a common and effective strategy.

Design, Synthesis, and Structure Reactivity Relationship Srr Studies of N Butan 2 Yl N Butyl 2 Chloroacetamide Derivatives and Analogues

Rational Design Principles for N-(butan-2-yl)-N-butyl-2-chloroacetamide Analogues

Steric Hindrance: The two alkyl groups on the nitrogen atom, a straight-chain butyl group and a branched sec-butyl (butan-2-yl) group, create a specific steric environment around the amide bond. The design of analogues often involves modifying the size, branching, and conformation of these alkyl chains to either increase or decrease steric bulk. This can influence the rate of reactions involving the chloroacetamide moiety by sterically shielding the electrophilic carbon from nucleophilic attack.

Electronic Effects: While alkyl groups are primarily considered electron-donating through induction, the specific nature of the groups can subtly influence the electron density on the amide nitrogen and, consequently, the reactivity of the carbonyl group and the adjacent α-chloro carbon. Introducing electron-withdrawing or electron-donating groups within the alkyl chains, if functionally tolerated, could provide a finer level of control over reactivity.

Lipophilicity and Solubility: The alkyl substituents are major contributors to the molecule's lipophilicity. Analogue design may aim to alter the carbon chain length or introduce polar functional groups to modify the compound's solubility in various media, which is a critical parameter in many applications. nih.gov

Reactivity of the Warhead: The 2-chloroacetamide (B119443) fragment acts as a reactive "warhead," capable of alkylating nucleophiles. researchgate.net The chlorine atom is a good leaving group, facilitating SN2 reactions. Design strategies may involve replacing chlorine with other halogens (e.g., bromine or iodine) to increase alkylating potency or modifying the acetamide (B32628) backbone to alter the electrophilicity of the α-carbon.

By systematically applying these principles, a library of analogues can be designed to probe structure-reactivity relationships and optimize the compound for specific chemical transformations.

Synthetic Strategies for Structural Modification at Key Moieties

The synthesis of N-(butan-2-yl)-N-butyl-2-chloroacetamide and its derivatives is typically achieved through standard amidation reactions. ijpsr.info The parent compound is prepared by the chloroacetylation of the corresponding secondary amine, N-butyl-butan-2-amine. This straightforward synthesis provides a robust platform for generating a wide array of analogues by modifying the constituent parts.

The diversity of analogues can be readily expanded by employing different primary and secondary amines in the initial chloroacetylation step. researchgate.net The general synthetic approach involves reacting a chosen N,N-dialkylamine with chloroacetyl chloride, often in the presence of a non-nucleophilic base (like triethylamine (B128534) or potassium carbonate) to neutralize the HCl byproduct. researchgate.net

This strategy allows for the introduction of a wide variety of alkyl groups, including those with different chain lengths, branching patterns, and functional groups.

Table 1: Examples of N,N-disubstituted Chloroacetamide Analogues Synthesized from Various Secondary Amines

| Starting Secondary Amine | Reagent | Resulting Chloroacetamide Analogue |

| N-butyl-butan-2-amine | Chloroacetyl chloride | N-(butan-2-yl)-N-butyl-2-chloroacetamide |

| Diethylamine | Chloroacetyl chloride | N,N-diethyl-2-chloroacetamide |

| N-methyl-N-propylamine | Chloroacetyl chloride | N-methyl-N-propyl-2-chloroacetamide |

| Diisopropylamine | Chloroacetyl chloride | N,N-diisopropyl-2-chloroacetamide |

| N-ethyl-N-isobutylamine | Chloroacetyl chloride | N-ethyl-N-isobutyl-2-chloroacetamide |

Further diversification can be achieved through N-alkylation of a primary amide (e.g., N-butyl-2-chloroacetamide) with an appropriate alkyl halide, although this can sometimes lead to mixtures of mono- and di-alkylated products. organic-chemistry.org More advanced methods, such as ruthenium-catalyzed N-alkylation of amides with alcohols, offer a more atom-economical approach. researchgate.net

The chloroacetamide moiety is the primary site of chemical reactivity. Its modification is a key strategy for tuning the molecule's properties. The chemical reactivity of N-aryl 2-chloroacetamides is often attributed to the facile replacement of the chlorine atom by various nucleophiles. researchgate.netresearchgate.net

Nucleophilic Substitution: The chlorine atom can be displaced by a wide range of nucleophiles, including thiols, amines, alcohols, and carbanions, to generate a diverse library of derivatives. researchgate.net This reaction is fundamental to the use of chloroacetamides as building blocks in organic synthesis. For instance, reaction with cysteine-containing peptides is a common bioconjugation strategy. acs.org

Table 2: Potential Derivatives from Nucleophilic Substitution on N-(butan-2-yl)-N-butyl-2-chloroacetamide

| Nucleophile | Reagent Example | Product Structure |

| Thiol | Cysteine | N-(butan-2-yl)-N-butyl-2-(S-cysteinyl)acetamide |

| Amine | Morpholine | N-(butan-2-yl)-N-butyl-2-(morpholin-4-yl)acetamide |

| Alcohol/Phenol | Sodium Phenoxide | N-(butan-2-yl)-N-butyl-2-phenoxyacetamide |

| Carbanion | Sodium diethyl malonate | Diethyl 2-(2-((butan-2-yl)(butyl)amino)-2-oxoethyl)malonate |

Replacement of the Acyl Group: The entire chloroacetyl group can be replaced. Starting from N-butyl-butan-2-amine, acylation with different acyl halides (e.g., bromoacetyl chloride, propionyl chloride, or benzoyl chloride) would yield analogues with different reactive groups or physicochemical properties.

Introducing heteroatoms (such as oxygen, sulfur, or nitrogen) or forming cyclic structures from the alkyl chains can dramatically alter the molecule's polarity, conformation, and binding capabilities. mdpi.comresearchgate.net

Heteroatoms in Alkyl Chains: An analogue could be designed where one of the alkyl chains contains an ether linkage (e.g., using N-(2-ethoxyethyl)-butan-2-amine as the starting material). This would increase the molecule's polarity and potential for hydrogen bonding.

Cyclic Structures: The two N-substituents could be part of a cyclic structure. For example, using a pre-formed cyclic amine like 2-butylpiperidine (B1275384) as the starting material for chloroacetylation would yield a rigid, cyclic analogue. Direct synthesis methods can be employed to incorporate heteroatoms into such cyclic frameworks. researchgate.net These modifications are crucial for exploring the conformational space and optimizing interactions in various chemical or biological systems.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a compound with its reactivity. nih.govresearchgate.net For a series of N-(butan-2-yl)-N-butyl-2-chloroacetamide analogues, QSRR can be used to predict the rates of chemical transformations, such as nucleophilic substitution at the α-chloro position.

Linear Free-Energy Relationships (LFERs), such as the Hammett and Taft equations, are foundational tools in QSRR. emerginginvestigators.org

Hammett Equation: The Hammett equation is primarily used to describe electronic effects (inductive and resonance) of substituents on the reactivity of benzene (B151609) derivatives. libretexts.org It is less applicable to the aliphatic N-alkyl substituents of N-(butan-2-yl)-N-butyl-2-chloroacetamide, as it does not account for steric effects, which are significant in this context. emerginginvestigators.org

Taft Equation: The Taft equation is an extension of the Hammett equation developed specifically for aliphatic systems. wikipedia.org It separates the influence of a substituent into polar (electronic) and steric components. The equation is given as:

log(k/k₀) = ρσ + δEₛ

Where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for a reference reaction (typically with a methyl group).

σ* is the polar substituent constant, which quantifies the inductive/field effect of the substituent.

ρ* is the reaction constant, indicating the sensitivity of the reaction to polar effects. dalalinstitute.com

Eₛ is the steric substituent constant, which quantifies the steric bulk of the substituent. slideshare.net

δ is the reaction constant, indicating the sensitivity of the reaction to steric effects. wikipedia.org

For a series of analogues where the N-alkyl groups are varied, the Taft equation can be used to model their reactivity in an SN2 reaction with a given nucleophile. By correlating the experimentally determined reaction rates with the known σ* and Eₛ values for the N-substituents, one can determine the relative importance of electronic and steric effects (the ρ* and δ values) for that specific transformation. This allows for the prediction of reactivity for new, unsynthesized analogues. For example, increasing the steric bulk of the N-alkyl groups (more negative Eₛ) is expected to decrease the reaction rate due to increased steric hindrance at the reaction center. numberanalytics.com

Table 3: Taft Parameters for Representative Alkyl Groups

| Alkyl Substituent (R in R-NH-R') | Polar Constant (σ*) | Steric Constant (Eₛ) |

| Methyl | 0.00 | 0.00 |

| Ethyl | -0.10 | -0.07 |

| n-Propyl | -0.115 | -0.36 |

| n-Butyl | -0.13 | -0.39 |

| Isopropyl | -0.19 | -0.47 |

| sec-Butyl | -0.21 | -1.13 |

| tert-Butyl | -0.30 | -1.54 |

| Isobutyl | -0.125 | -0.93 |

Data sourced from established physical organic chemistry literature.

This QSRR analysis provides a powerful predictive tool, guiding the rational design of new derivatives with tailored chemical reactivity for applications in synthesis, materials science, and medicinal chemistry.

Computational Approaches to QSRR Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful computational tools used to predict the chemical reactivity and behavior of compounds based on their molecular structures. In the context of N-(butan-2-yl)-N-butyl-2-chloroacetamide and its analogues, QSRR modeling plays a crucial role in understanding their environmental fate and designing new derivatives with desired properties. These models establish a mathematical relationship between the chemical structure and the observed reactivity, such as degradation rates or interaction with biological targets.

The development of a QSRR model for N-(butan-2-yl)-N-butyl-2-chloroacetamide would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and are broadly categorized as:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms, and number of bonds.

Topological Descriptors: These are numerical representations of the molecular topology, including branching indices and connectivity indices.

Geometrical Descriptors: These descriptors are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), partial atomic charges, and dipole moment.

Once a set of descriptors is calculated for a series of related chloroacetamide derivatives, statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to build the QSRR model. The goal is to identify the descriptors that have the most significant influence on the compound's reactivity.

For chloroacetamide herbicides, which share the same reactive chloroacetyl moiety as N-(butan-2-yl)-N-butyl-2-chloroacetamide, QSAR (Quantitative Structure-Activity Relationship) studies have been conducted to predict their herbicidal activity and environmental transformation. psu.edu These studies often highlight the importance of electronic and steric factors in determining the reactivity of the C-Cl bond. For instance, the ease of nucleophilic substitution at the α-carbon is a key factor in their biological activity and degradation.

A hypothetical QSRR study for a series of N,N-disubstituted-2-chloroacetamides might reveal that the reactivity is influenced by the steric hindrance around the nitrogen atom and the electronic properties of the N-substituents. The table below illustrates the types of descriptors that would be relevant in such a study.

| Descriptor Type | Specific Descriptor Examples | Potential Influence on Reactivity |

| Steric | Sterimol parameters (L, B1, B5), van der Waals volume | Affects the accessibility of the carbonyl group and the α-carbon to nucleophiles or enzyme active sites. |

| Electronic | Hammett constants (σ), Taft constants (σ*), Partial atomic charges | Modulates the electrophilicity of the carbonyl carbon and the α-carbon, influencing the rate of nucleophilic attack. |

| Hydrophobicity | LogP (octanol-water partition coefficient) | Influences the compound's transport and accumulation in biological systems and its interaction with nonpolar environments. |

| Quantum-Chemical | LUMO energy, C-Cl bond dissociation energy | A lower LUMO energy indicates a higher susceptibility to nucleophilic attack. Bond dissociation energy relates to the ease of C-Cl bond cleavage. |

By developing robust QSRR models, researchers can screen virtual libraries of N-(butan-2-yl)-N-butyl-2-chloroacetamide derivatives and prioritize the synthesis of compounds with potentially enhanced or diminished reactivity for specific applications.

Stereochemical Influence on Reactivity and Transformation Pathways

The molecular structure of N-(butan-2-yl)-N-butyl-2-chloroacetamide contains a chiral center at the second carbon of the butan-2-yl group. This gives rise to two enantiomers, (R)-N-(butan-2-yl)-N-butyl-2-chloroacetamide and (S)-N-(butan-2-yl)-N-butyl-2-chloroacetamide. The presence of this stereocenter can have a profound impact on the compound's reactivity and its transformation pathways, particularly in chiral environments such as biological systems or in the presence of chiral catalysts.

Stereoselectivity is the preferential formation of one stereoisomer over another in a chemical reaction. wikipedia.org In the context of N-(butan-2-yl)-N-butyl-2-chloroacetamide, the reactivity of the two enantiomers can differ significantly when interacting with other chiral molecules, such as enzymes or receptors in living organisms. This is because the three-dimensional arrangement of atoms in each enantiomer will lead to different steric and electronic interactions at the active site of a biological macromolecule.

The transformation of chloroacetamide herbicides in the environment and in biological systems often involves enzymatic reactions. These enzymatic processes are typically stereoselective. For example, the detoxification of a chiral herbicide may proceed at a much faster rate for one enantiomer than for the other. This can lead to an enrichment of the less reactive enantiomer in the environment.

The primary reaction of chloroacetamides involves the nucleophilic substitution of the chlorine atom. researchgate.net The rate of this reaction can be influenced by the stereochemistry of the N-substituents. The butan-2-yl and butyl groups on the nitrogen atom create a specific steric environment around the reactive chloroacetyl moiety. The different spatial arrangements of the (R) and (S) enantiomers can lead to diastereomeric transition states when reacting with a chiral nucleophile, resulting in different reaction rates.

The potential influence of stereochemistry on the reactivity of N-(butan-2-yl)-N-butyl-2-chloroacetamide is summarized in the table below.

| Aspect of Reactivity | Potential Influence of Stereochemistry | Rationale |

| Rate of Nucleophilic Substitution | The two enantiomers may react at different rates with chiral nucleophiles. | Formation of diastereomeric transition states with different activation energies. wikipedia.org |

| Enzymatic Degradation | One enantiomer may be metabolized more rapidly than the other. | Enzymes have chiral active sites that can preferentially bind and transform one enantiomer. |

| Biological Activity | The enantiomers may exhibit different levels of biological activity (e.g., herbicidal efficacy). | Differential binding affinity to the target protein or enzyme due to stereospecific interactions. |

| Transformation Pathways | The stereochemistry could influence the products formed in certain reactions. | The spatial arrangement of the substituents could favor one reaction pathway over another, leading to different metabolic products. |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of N-(butan-2-yl)-N-butyl-2-chloroacetamide. Due to the restricted rotation around the amide C-N bond, the molecule is expected to exhibit complex spectral features, which can be fully resolved using a combination of one-dimensional and multidimensional NMR experiments.

A complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR signals is crucial for structural confirmation. This is achieved through a suite of two-dimensional (2D) NMR experiments that reveal scalar couplings between nuclei.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the n-butyl and sec-butyl groups, as well as the chloroacetyl moiety. Similarly, the ¹³C NMR spectrum will display resonances for each unique carbon atom. Due to the chiral center in the sec-butyl group and the potential for rotamers arising from hindered amide bond rotation, signal duplication is anticipated at lower temperatures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(butan-2-yl)-N-butyl-2-chloroacetamide Predicted values are based on analogous structures and standard chemical shift increments. The presence of rotamers may lead to two sets of signals, particularly for atoms near the amide nitrogen.

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | C=O | - | ~166.5 |

| 2 | CH₂Cl | ~4.10 (s) | ~42.5 |

| 1' (n-butyl) | N-CH₂ | ~3.35 (t) | ~48.0 |

| 2' (n-butyl) | CH₂ | ~1.55 (m) | ~30.0 |

| 3' (n-butyl) | CH₂ | ~1.35 (m) | ~20.0 |

| 4' (n-butyl) | CH₃ | ~0.95 (t) | ~13.8 |

| 1'' (sec-butyl) | N-CH | ~4.00 (m) | ~55.0 |

| 2'' (sec-butyl) | CH₂ | ~1.60 (m) | ~28.0 |

| 3'' (sec-butyl) | CH₃ | ~1.20 (d) | ~19.0 |

| 4'' (sec-butyl) | CH₃ | ~0.90 (t) | ~10.5 |

2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. For N-(butan-2-yl)-N-butyl-2-chloroacetamide, COSY would show correlations between adjacent protons within the n-butyl and sec-butyl chains, confirming their respective structures. For example, the N-CH₂ protons (1') would correlate with the adjacent CH₂ protons (2'), which in turn would correlate with the 3' and 4' protons.

2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹J-coupling). columbia.edu This technique is instrumental in assigning each carbon signal to its attached proton(s). For instance, the carbon signal at ~42.5 ppm would show a correlation to the singlet proton signal at ~4.10 ppm, definitively assigning them to the CH₂Cl group.

2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J-couplings). nih.gov This is vital for piecing together the molecular fragments. Key HMBC correlations would include:

Protons of the CH₂Cl group (2) correlating to the carbonyl carbon (1).

Protons on the N-CH₂ of the n-butyl group (1') and the N-CH of the sec-butyl group (1'') correlating to the carbonyl carbon (1).

Protons on the N-CH₂ (1') and N-CH (1'') correlating to carbons within the opposite alkyl group, confirming their attachment to the same nitrogen atom.

Table 2: Expected Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Protons | Correlating Atoms | Information Gained |

|---|---|---|---|

| COSY | H-1' ↔ H-2' ↔ H-3' ↔ H-4' | Protons in n-butyl chain | Confirms n-butyl spin system |

| COSY | H-1'' ↔ H-2'' and H-1'' ↔ H-3'' | Protons in sec-butyl chain | Confirms sec-butyl spin system |

| HSQC | H-2 | C-2 | Assigns CH₂Cl group |

| HSQC | H-1' to H-4' | C-1' to C-4' | Assigns n-butyl C-H pairs |

| HSQC | H-1'' to H-4'' | C-1'' to C-4'' | Assigns sec-butyl C-H pairs |

| HMBC | H-2 | C-1 (²J) | Connects chloroacetyl to carbonyl |

| HMBC | H-1', H-1'' | C-1 (²J) | Connects both alkyl groups to carbonyl via nitrogen |

Amide bonds possess significant double-bond character, leading to a substantial energy barrier for rotation around the C-N bond. nih.gov In N,N-disubstituted amides like N-(butan-2-yl)-N-butyl-2-chloroacetamide, this restricted rotation can lead to the existence of distinct conformers (rotamers) that are observable by NMR, especially at low temperatures.

Variable-temperature (VT) NMR studies are employed to investigate these dynamic processes. unibas.it

At low temperatures: The rate of rotation is slow on the NMR timescale, and separate signals for each rotamer may be observed. Since the n-butyl and sec-butyl groups are different, the rotamers are diastereomeric, and a doubling of many, if not all, signals in the ¹H and ¹³C spectra is expected.

At intermediate temperatures: As the temperature increases, the rate of rotation approaches the NMR timescale. This leads to significant broadening of the signals corresponding to the atoms most affected by the conformational exchange (e.g., the α-carbons and protons of the butyl groups). This temperature is known as the coalescence temperature.

At high temperatures: The rotation becomes fast on the NMR timescale, and the distinct signals for the rotamers coalesce into a single set of time-averaged signals.

By analyzing the line shapes of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative information about the conformational stability of the molecule.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the compound in its crystalline form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment of nuclei within the crystal lattice. nsf.gov

Using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C ssNMR spectra can be obtained. The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by molecular packing, conformation, and intermolecular interactions like hydrogen bonding.

This sensitivity makes ssNMR an ideal tool for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystal forms. nih.gov Different polymorphs of N-(butan-2-yl)-N-butyl-2-chloroacetamide would yield distinct ¹³C ssNMR spectra, as the arrangement of molecules in the crystal lattice would differ, leading to non-equivalent magnetic environments for the carbon atoms. rsc.org For example, the chemical shifts of the carbonyl carbon and the carbons attached to the nitrogen would be particularly sensitive to changes in crystal packing.

Table 3: Hypothetical ¹³C ssNMR Chemical Shifts for Two Polymorphs

| Carbon Position | Polymorph A δ (ppm) | Polymorph B δ (ppm) |

|---|---|---|

| C=O | 167.1 | 168.3 |

| CH₂Cl | 43.0 | 42.6 |

| N-CH₂ (n-butyl) | 48.5 | 49.2 |

| N-CH (sec-butyl) | 55.8 | 55.1 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS provides highly accurate mass measurements, which are fundamental for determining the elemental composition of a molecule. When coupled with tandem mass spectrometry (MS/MS), it also allows for detailed structural elucidation through controlled fragmentation.

High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with an accuracy of a few parts per million (ppm). For N-(butan-2-yl)-N-butyl-2-chloroacetamide (molecular formula C₁₀H₂₀ClNO), this allows for the unambiguous confirmation of its elemental formula.

The presence of a chlorine atom results in a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two major peaks for the molecular ion: the [M]⁺ peak corresponding to the molecule containing ³⁵Cl, and the [M+2]⁺ peak for the molecule with ³⁷Cl, with a relative intensity ratio of approximately 3:1. HRMS can resolve these isotopic peaks and confirm their accurate masses.

Table 4: Calculated Exact Masses of Molecular Ion Isotopologues

| Ion Formula | Isotopes | Calculated m/z |

|---|---|---|

| [C₁₀H₂₀³⁵ClNO]⁺ | ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O | 205.12334 |

| [C₁₀H₂₀³⁷ClNO]⁺ | ¹²C, ¹H, ³⁷Cl, ¹⁴N, ¹⁶O | 207.12041 |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the molecular ion at m/z 205.12) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that acts as a structural fingerprint.

For N-(butan-2-yl)-N-butyl-2-chloroacetamide, several characteristic fragmentation pathways are expected:

α-Cleavage: The most common fragmentation for amines and amides is cleavage of the C-C bond alpha to the nitrogen atom. This would lead to the loss of a propyl radical (•C₃H₇) from the n-butyl group or an ethyl radical (•C₂H₅) from the sec-butyl group.

Amide Bond Cleavage: The C-N bond can cleave, leading to the formation of a chloroacetyl cation ([ClCH₂CO]⁺) or a dibutylaminium ion.

Loss of Chloromethyl Radical: Cleavage of the C-Cl bond or loss of a chloromethyl radical (•CH₂Cl) can occur.

McLafferty-type Rearrangement: Hydrogen rearrangement from the γ-position of either butyl chain to the carbonyl oxygen, followed by cleavage, can lead to the loss of a neutral alkene (butene).

Table 5: Predicted Major Fragment Ions in MS/MS Spectrum

| Predicted m/z | Proposed Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 176.0944 | [C₈H₁₅ClNO]⁺ | Loss of •C₂H₅ (ethyl radical) via α-cleavage from sec-butyl group |

| 162.0788 | [C₇H₁₃ClNO]⁺ | Loss of •C₃H₇ (propyl radical) via α-cleavage from n-butyl group |

| 149.0631 | [C₅H₁₀ClNO]⁺ | Loss of C₄H₈ (butene) via McLafferty rearrangement |

| 128.1488 | [C₈H₁₈N]⁺ | Cleavage of amide C-N bond, loss of •COCH₂Cl |

| 77.0029 | [C₂H₂ClO]⁺ | Formation of chloroacetyl cation [ClCH₂CO]⁺ |

By combining these advanced spectroscopic and spectrometric techniques, a comprehensive and unambiguous chemical profile of N-(butan-2-yl)-N-butyl-2-chloroacetamide can be established, confirming its covalent structure, elucidating its dynamic conformational behavior, and characterizing its solid-state properties.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound.

An IR or Raman spectrum of N-(butan-2-yl)-N-butyl-2-chloroacetamide would exhibit characteristic vibrational modes. Key absorptions would be expected for the C=O stretching of the tertiary amide, C-N stretching, C-Cl stretching, and various C-H stretching and bending modes of the butyl and sec-butyl groups. Studies on other N-substituted chloroacetamides show characteristic bands for the amide I (primarily C=O stretch) and amide II/III bands, which are sensitive to the nature of the N-substituents. A detailed assignment would require experimental spectra or high-level computational modeling, which is not currently available for this specific compound.

Due to the presence of rotatable single bonds, N-(butan-2-yl)-N-butyl-2-chloroacetamide can exist in various conformational forms. The rotation around the C-N amide bond and the C-C bonds within the alkyl chains gives rise to different spatial arrangements of the atoms. These conformers would have slightly different energies and could potentially be identified and studied using vibrational spectroscopy, particularly at low temperatures, or through computational chemistry. However, specific studies on the conformational landscape of this molecule have not been reported.

X-ray Crystallography for Single Crystal and Powder Diffraction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

If a suitable single crystal of N-(butan-2-yl)-N-butyl-2-chloroacetamide could be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or van der Waals forces. Crystal structures of related chloroacetamides have been determined, providing insights into the typical molecular arrangements in the solid state.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of the solid-state chemistry of many organic molecules. Different polymorphs can have different physical properties. Studies to investigate the potential polymorphism of N-(butan-2-yl)-N-butyl-2-chloroacetamide would involve crystallizing the compound under various conditions and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, could also be explored. There is currently no published research on the polymorphism or co-crystallization of this specific compound.

Advanced Chromatographic Separation and Chiral Purity Determination

The stereoisomeric composition of N-(butan-2-yl)-N-butyl-2-chloroacetamide is a critical determinant of its biological activity and environmental impact. Due to the presence of a chiral center at the butan-2-yl group, this compound exists as a pair of enantiomers. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, quantification, and purification of these stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is the cornerstone for determining the enantiomeric excess (e.e.) of N-(butan-2-yl)-N-butyl-2-chloroacetamide. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase is crucial for achieving optimal resolution.

Detailed Research Findings:

The enantioselective separation of chloroacetamide herbicides, a class of compounds structurally related to N-(butan-2-yl)-N-butyl-2-chloroacetamide, has been extensively studied. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability and high enantioselectivity for this class of compounds. Columns such as those from the Chiralpak® and Chiralcel® series are frequently employed.

The separation mechanism on these polysaccharide-based CSPs is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a chiral environment allowing for the differential retention of the enantiomers. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, plays a critical role in modulating the retention and resolution of the enantiomers.

For the analysis of N-(butan-2-yl)-N-butyl-2-chloroacetamide, a normal-phase chiral HPLC method is generally preferred. The following table outlines a representative set of conditions for determining the enantiomeric excess, based on established methods for analogous chloroacetamide herbicides.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Under these conditions, the two enantiomers of N-(butan-2-yl)-N-butyl-2-chloroacetamide would exhibit distinct retention times, allowing for their individual quantification. The enantiomeric excess can then be calculated from the peak areas of the two enantiomers.

Preparative Chromatography for Isomer Separation and Purification

To investigate the specific biological activities and toxicological profiles of individual enantiomers, their separation and purification in larger quantities are necessary. Preparative chromatography is the method of choice for this purpose, which involves scaling up an analytical separation to isolate and collect the separated components.

Detailed Research Findings:

The principles of preparative HPLC for chiral separations involve increasing the column diameter and particle size of the stationary phase to accommodate larger sample loads. The primary goal is to maximize throughput while maintaining sufficient resolution to achieve high-purity fractions of each enantiomer. The transition from an analytical to a preparative scale requires careful optimization of parameters such as sample concentration, injection volume, and flow rate to prevent column overloading and loss of resolution.

For the preparative separation of N-(butan-2-yl)-N-butyl-2-chloroacetamide enantiomers, the analytical method developed in the previous section can be scaled up. A larger dimension column with the same chiral stationary phase would be employed. The mobile phase composition may need slight adjustments to optimize the separation for higher concentrations.

The following table presents a hypothetical set of parameters for the preparative separation and purification of the enantiomers of N-(butan-2-yl)-N-butyl-2-chloroacetamide.

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 20 mm, 10 µm |

| Mobile Phase | n-Hexane / Isopropanol (92:8, v/v) |

| Flow Rate | 15 mL/min |

| Temperature | Ambient |

| Detection | UV at 230 nm |

| Sample Loading | 50 mg per injection |

Following the separation, fractions corresponding to each enantiomeric peak are collected. The solvent is then evaporated to yield the purified enantiomers, which can be used for further stereospecific studies. The purity of the collected fractions is typically confirmed by re-analysis using the analytical chiral HPLC method.

Computational and Theoretical Chemical Investigations of N Butan 2 Yl N Butyl 2 Chloroacetamide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Energetics

No specific DFT studies on N-(butan-2-yl)-N-butyl-2-chloroacetamide are available in the current literature.

Ab Initio Methods for High-Accuracy Property Prediction

There are no published Ab Initio calculations for N-(butan-2-yl)-N-butyl-2-chloroacetamide.

Conformational Analysis and Potential Energy Surface Mapping

A conformational analysis and potential energy surface map for N-(butan-2-yl)-N-butyl-2-chloroacetamide has not been documented.

Molecular Dynamics (MD) Simulations

Conformational Dynamics in Solution and Different Solvents

Specific MD simulations detailing the conformational dynamics of N-(butan-2-yl)-N-butyl-2-chloroacetamide in solution are not available.

Intermolecular Interactions and Aggregation Behavior

There is no available research on the intermolecular interactions and aggregation behavior of N-(butan-2-yl)-N-butyl-2-chloroacetamide based on MD simulations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions at a molecular level. For chloroacetamide compounds, including N-(butan-2-yl)-N-butyl-2-chloroacetamide, theoretical studies are crucial for understanding their reactivity, degradation pathways, and interaction with biological targets. These investigations typically employ methods like Density Functional Theory (DFT) to model the reaction coordinates, identify key structures, and calculate the associated energy changes.

The primary reaction mechanism for chloroacetamides involves the cleavage of the carbon-chlorine bond. mdpi.com A common pathway is the bimolecular nucleophilic substitution (SN2) reaction, where a nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion. nih.govresearchgate.net This mechanism is central to both their mode of action and their environmental degradation. Computational models are used to simulate this process and analyze its energetic and structural details.

Computational Prediction of Reaction Intermediates and Products

Through computational modeling, the structures of reactants, transition states, intermediates, and products along a reaction pathway can be predicted. For chloroacetamide herbicides, studies have modeled their reactions with various biologically and environmentally relevant nucleophiles, such as the hydrogen sulfide (B99878) ion (HS⁻) and glutathione. nih.gov

The SN2 reaction mechanism is generally considered the most favorable pathway for these transformations. mdpi.comnih.gov In this process, the nucleophile approaches the α-carbonyl carbon, forming a transient pentacoordinate carbon center known as the transition state. As the new bond between the nucleophile and the carbon forms, the C-Cl bond elongates and breaks, releasing a chloride ion. The final product is a substituted acetamide (B32628) where the chlorine atom has been replaced by the nucleophile. For instance, reaction with HS⁻ would yield a thiol-substituted acetamide.

While the SN2 pathway is dominant, alternative mechanisms, such as those involving assistance from the neighboring amide oxygen or nitrogen, have also been computationally evaluated. However, these pathways are generally found to have much higher energy barriers and are therefore considered less likely to occur. nih.gov The primary degradation products identified under various conditions, such as hydroxy-substituted derivatives from hydrolysis, are consistent with the predictions from SN2 pathway modeling. researchgate.netnih.govacs.org

Activation Energy Calculations for Chemical Transformations

A key parameter derived from reaction pathway modeling is the activation energy (Ea) or Gibbs free energy of activation (ΔG‡). This value represents the energy barrier that must be overcome for a reaction to occur and is a critical determinant of the reaction rate. Computational chemists use quantum mechanical methods to calculate the energies of the reactants and the transition state, with the difference corresponding to the activation energy.

Theoretical studies on various chloroacetamide herbicides reacting with nucleophiles like HS⁻ have calculated activation free energies to be in the range of 18-23 kcal/mol. nih.gov DFT calculations, particularly using functionals like wB97XD which account for dispersion effects, have shown an excellent correlation with experimental data for related compounds. mdpi.com

One significant finding from these computational studies is that the nature of the alkyl or aryl groups (R groups) attached to the amide nitrogen has a relatively small effect on the activation energy of the nucleophilic substitution at the chloroacetyl group. mdpi.com This suggests that the reactivity is primarily governed by the chloroacetamide functional group itself. The calculations indicate that nucleophiles where a sulfur atom performs the attack are generally more reactive than others. mdpi.com

Table 1: Representative Calculated Activation Free Energies for SN2 Reactions of Chloroacetamides

| Reactant Class | Nucleophile | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |

| Chloroacetanilide | HS⁻ | wB97XD/6-311++G(2d,2p) | ~18 | nih.gov |

| Chloroacetanilide | Br⁻ | wB97XD/DGDZVP | >20 | mdpi.com |

| Chloroacetanilide | I⁻ | wB97XD/DGDZVP | >20 | mdpi.com |

| Chloroacetanilide | S₂O₃²⁻ | wB97XD/DGDZVP | <20 | mdpi.com |

Note: The values are generalized from studies on a range of chloroacetamide/chloroacetanilide herbicides and represent typical findings.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics and data mining are essential computational fields for establishing relationships between a molecule's structure and its physicochemical properties or biological activity. For classes of compounds like chloroacetamide herbicides, these methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are used to predict the efficacy of new analogues and to understand the structural features that govern their function. psu.edutaylorfrancis.com

QSAR models are mathematical equations that correlate variations in the biological activity of a series of compounds with changes in their molecular features, which are quantified by numerical values called molecular descriptors. psu.edunih.gov These descriptors can encode various aspects of the molecule, including:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area, shape indices)

Hydrophobic properties: (e.g., the logarithm of the partition coefficient, logP, which measures lipophilicity) nih.govnih.gov

Topological indices: (which describe molecular branching and connectivity)

For chloroacetamide herbicides, QSAR studies have aimed to correlate these descriptors with herbicidal activity. nih.gov Lipophilicity (logP) is often a critical factor, as the compound must be able to pass through biological membranes to reach its target site. nih.gov Studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that chromatographic parameters, which are experimental measures of lipophilicity, can be successfully correlated with computationally predicted logP values and pharmacokinetic predictors. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Chloroacetamides

| Descriptor Type | Example Descriptor | Property Encoded | Potential Influence on Activity |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, ability to cross membranes | Uptake and transport to the target site |

| Electronic | Dipole Moment, Atomic Partial Charges | Polarity, electrostatic interaction potential | Binding affinity to the target enzyme |

| Steric/Topological | Molecular Weight, Molar Refractivity | Size, shape, and polarizability of the molecule | Fit within the active site of the target |

| Quantum Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability | Reactivity and stability |

Environmental Transformation and Degradation Pathways Chemical and Biotransformation Focus

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For N-(butan-2-yl)-N-butyl-2-chloroacetamide, key abiotic processes expected to contribute to its degradation include hydrolysis, photolysis, and interactions with soil and sediment matrices through adsorption and desorption.

Hydrolytic Stability in Various Aqueous Environmental Conditions (pH, Ionic Strength)

Hydrolysis is a primary chemical degradation pathway for chloroacetamide herbicides in aqueous environments. The rate and mechanism of hydrolysis are significantly influenced by pH. Chloroacetamides can undergo both acid- and base-catalyzed hydrolysis. acs.orgresearchgate.netnih.gov

Under acidic conditions, the hydrolysis of chloroacetamides can lead to the cleavage of both the amide and ether groups (if present). acs.orgresearchgate.netnih.gov For N-(butan-2-yl)-N-butyl-2-chloroacetamide, which lacks an ether linkage, acid-catalyzed hydrolysis would likely target the amide bond, leading to the formation of 2-chloroacetic acid and N-butyl-N-(butan-2-yl)amine.

Base-catalyzed hydrolysis of chloroacetamides typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction, where a hydroxide (B78521) ion displaces the chlorine atom to form a hydroxy-substituted derivative. acs.orgresearchgate.netnih.gov In some cases, amide cleavage can also occur under basic conditions. acs.orgresearchgate.netnih.gov The structure of the substituents on the nitrogen atom can significantly influence the reaction pathway and rate, primarily due to steric hindrance. acs.orgresearchgate.netacs.orgsemanticscholar.org The presence of two alkyl groups (butyl and sec-butyl) on the nitrogen atom of N-(butan-2-yl)-N-butyl-2-chloroacetamide might sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially making the substitution of the chlorine atom a more favorable pathway under basic conditions.

The table below summarizes the expected hydrolysis products of N-(butan-2-yl)-N-butyl-2-chloroacetamide under different pH conditions, based on general chloroacetamide reactivity.

| Condition | Primary Hydrolysis Pathway | Expected Major Products |

| Acidic (low pH) | Amide cleavage | 2-chloroacetic acid, N-butyl-N-(butan-2-yl)amine |

| Neutral (pH ~7) | Slow hydrolysis | Minimal degradation expected over short timeframes |

| Basic (high pH) | Nucleophilic substitution (SN2) | N-(butan-2-yl)-N-butyl-2-hydroxyacetamide, Chloride |

Ionic strength of the aqueous solution is not generally reported as a primary factor influencing the hydrolysis rates of chloroacetamides, with pH being the dominant variable.

Photolytic Degradation in Aquatic and Atmospheric Environments

Photolysis, or the degradation of a molecule by light, can be a significant transformation pathway for pesticides in aquatic and atmospheric environments. Studies on the ultraviolet (UV) treatment of chloroacetamide herbicides have shown that the primary degradation reactions include dechlorination, hydroxylation, and cyclization. dtu.dkresearchgate.net

When exposed to UV radiation, the carbon-chlorine bond in the chloroacetyl group is susceptible to cleavage. dtu.dk This can lead to the formation of a dechlorinated radical intermediate, which can then undergo further reactions. dtu.dk For N-(butan-2-yl)-N-butyl-2-chloroacetamide, this would result in the initial formation of N-(butan-2-yl)-N-butyl-acetamide. Subsequent reactions could involve hydroxylation of the alkyl chains or other rearrangements. The ecotoxicity of the resulting photoproducts can sometimes be equal to or even greater than the parent compound. dtu.dk

Adsorption and Desorption Processes in Soil and Sediment Systems

The mobility and bioavailability of N-(butan-2-yl)-N-butyl-2-chloroacetamide in the environment are heavily influenced by its adsorption to soil and sediment particles. The adsorption of chloroacetanilide herbicides is largely governed by the properties of the soil, such as organic matter content and clay content, as well as the chemical structure of the herbicide itself. usda.gov

The functional groups on the chloroacetamide molecule, specifically the carbonyl oxygen and the amide nitrogen, are thought to play a key role in the formation of bonds with soil components. usda.gov Hydrogen bonding between these groups and the hydroxyl and carboxyl groups of soil humic acids is a likely adsorption mechanism. usda.gov The electron density on the amide nitrogen, which is influenced by the nature of the N-alkyl substituents, can affect the strength of these interactions. usda.gov

For N-(butan-2-yl)-N-butyl-2-chloroacetamide, the two alkyl groups will influence its lipophilicity (hydrophobicity). Generally, increased lipophilicity can lead to greater adsorption to soil organic matter. The order of sorptivity for some chloroacetanilide herbicides on soil has been reported as metolachlor (B1676510) > acetochlor (B104951) > propachlor (B1678252) > alachlor (B1666766). usda.gov This order is influenced by the specific N-substituents. usda.gov Given its N-alkyl structure, N-(butan-2-yl)-N-butyl-2-chloroacetamide is expected to exhibit significant adsorption to soil, which would reduce its mobility in the soil column and its potential to leach into groundwater. Desorption processes would be influenced by the same factors, with strongly adsorbed compounds being less likely to be released back into the soil solution.

Biotic Transformation Pathways in Environmental Systems

Biotic transformation, or biodegradation, is the breakdown of organic compounds by microorganisms and is a crucial process in the environmental dissipation of many pesticides.

Microbial Degradation Mechanisms and Metabolite Identification (focus on chemical changes)

The microbial degradation of chloroacetamide herbicides has been observed in various soil microorganisms. The primary degradation pathways for chloroacetamides typically involve N-dealkylation and C-dealkylation. researchgate.netresearchgate.netscilit.com

Several bacterial strains have been identified that can degrade chloroacetamide herbicides. For instance, Paracoccus sp. has been shown to degrade butachlor (B1668075), with the proposed pathway involving C-dealkylation to alachlor, followed by N-dealkylation to 2-chloro-N-(2,6-dimethylphenyl)acetamide, which is then transformed to 2,6-diethylaniline (B152787). researchgate.netscilit.com Anaerobic degradation of chloroacetamides by Proteiniclasticum sediminis has also been reported, with metabolites from acetochlor degradation identified as 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide, N-(2-methyl-6-ethylphenyl)-acetamide, N-2-ethylphenyl acetamide (B32628), and 2-ethyl-N-carboxyl aniline. nih.gov

Based on these established pathways for other chloroacetamides, a plausible microbial degradation pathway for N-(butan-2-yl)-N-butyl-2-chloroacetamide can be proposed:

Initial Dealkylation: The degradation is likely initiated by the enzymatic removal of either the butyl or the sec-butyl group from the nitrogen atom (N-dealkylation). This would result in the formation of either N-(butan-2-yl)-2-chloroacetamide or N-butyl-2-chloroacetamide.

Amide Hydrolysis: The resulting secondary amide could then undergo hydrolysis to yield 2-chloroacetic acid and the corresponding amine (butan-2-amine or butylamine).

Dechlorination: The 2-chloroacetic acid can be further degraded by microbial dehalogenases to glycolic acid, which can then enter central metabolic pathways.

The table below outlines the probable initial metabolites of N-(butan-2-yl)-N-butyl-2-chloroacetamide based on known microbial degradation pathways of similar compounds.

| Initial Transformation | Resulting Metabolite | Subsequent Product |

| N-de-butylation | N-(butan-2-yl)-2-chloroacetamide | 2-chloroacetic acid + butan-2-amine |

| N-de-sec-butylation | N-butyl-2-chloroacetamide | 2-chloroacetic acid + butylamine |

Role of Specific Microbial Enzymes in Compound Transformation

The microbial degradation of chloroacetamides is facilitated by specific enzymes. Cytochrome P450 monooxygenases are known to be involved in the N-dealkylation of chloroacetamides like acetochlor. sci-hub.box These enzymes catalyze the oxidative removal of the alkyl groups attached to the nitrogen atom.

Another critical class of enzymes involved in the breakdown of these compounds is the dehalogenases. wikipedia.org These enzymes catalyze the cleavage of the carbon-halogen bond. wikipedia.org For chloroacetamides, a hydrolytic dehalogenase would replace the chlorine atom with a hydroxyl group, a key detoxification step. mdpi.com For example, fluoroacetate (B1212596) dehalogenase has been shown to also act on chloroacetate, converting it to glycolate. nih.gov Reductive dehalogenases are also known to play a role in the anaerobic degradation of organohalides. nih.gov

The biodegradation of N-(butan-2-yl)-N-butyl-2-chloroacetamide in a microbial environment would likely involve an initial attack by a cytochrome P450-like enzyme to remove one of the N-alkyl groups, followed by the action of a dehalogenase on the resulting chloroacetamide intermediate or on the 2-chloroacetic acid formed after amide hydrolysis.

Anaerobic and Aerobic Transformation Pathways

Specific anaerobic and aerobic transformation pathways for N-(butan-2-yl)-N-butyl-2-chloroacetamide have not been documented in the scientific literature. Research on other chloroacetamide herbicides suggests that microbial action is a primary driver of degradation, often involving processes like dehalogenation, alkyl chain oxidation, and amide hydrolysis. However, without direct studies on N-(butan-2-yl)-N-butyl-2-chloroacetamide, it is not possible to definitively outline its specific biotransformation routes.

Degradation Kinetics and Environmental Half-Life Determinations

There is no available data on the degradation kinetics or the environmental half-life of N-(butan-2-yl)-N-butyl-2-chloroacetamide in various environmental compartments such as soil and water. The half-life of a chemical compound is a critical parameter for assessing its persistence in the environment, and it is influenced by factors like soil type, temperature, moisture, and microbial activity. Without experimental data, the persistence of N-(butan-2-yl)-N-butyl-2-chloroacetamide cannot be determined.

Modeling of Environmental Fate and Transport Processes

No studies have been published that model the environmental fate and transport of N-(butan-2-yl)-N-butyl-2-chloroacetamide. Such models are used to predict the movement and distribution of chemicals in the environment, including their potential to leach into groundwater or volatilize into the atmosphere. The development of these models requires input parameters such as water solubility, vapor pressure, and soil-water partition coefficients, which are not currently available for this compound.

Industrial Applications and Process Chemistry Beyond Direct Biological Use

N-(butan-2-yl)-N-butyl-2-chloroacetamide as a Chemical Intermediate in Organic Synthesis

N-(butan-2-yl)-N-butyl-2-chloroacetamide serves as a key building block in the synthesis of more complex molecules, primarily through reactions involving the reactive chloroacetyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide range of functional groups, leading to the formation of diverse molecular architectures.

The synthesis of N,N-disubstituted chloroacetamides, such as the title compound, is typically achieved through the acylation of the corresponding secondary amine with chloroacetyl chloride. google.com In the case of N-(butan-2-yl)-N-butyl-2-chloroacetamide, N-(butan-2-yl)butane-1-amine would be the starting secondary amine. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. google.com

A common industrial approach for the synthesis of chloroacetamide compounds with significant steric hindrance involves a water-phase reaction. This method utilizes an inorganic alkali as an acid-binding agent and an organic solvent, enabling the reaction between a secondary amine and chloroacetyl chloride to proceed efficiently. google.com This process is noted for its simple operation, rapid reaction times, high product yields, and good quality, making it suitable for large-scale preparation. google.com

The resulting N-(butan-2-yl)-N-butyl-2-chloroacetamide can then be used in subsequent synthetic steps. For example, the chlorine atom can be displaced by various nucleophiles such as alcohols, thiols, and other amines to introduce new functionalities. These transformations are fundamental in the synthesis of a variety of organic compounds with potential applications in pharmaceuticals, agrochemicals, and other specialty chemicals.

Table 1: General Reaction Parameters for the Synthesis of N,N-disubstituted Chloroacetamides

| Parameter | Typical Conditions |

| Reactants | Secondary Amine, Chloroacetyl Chloride |

| Solvent | Water with an organic co-solvent (e.g., toluene (B28343), n-hexane) |

| Acid Scavenger | Inorganic base (e.g., Sodium Carbonate, Sodium Hydroxide) |

| Temperature | Room Temperature |